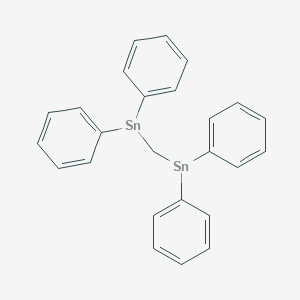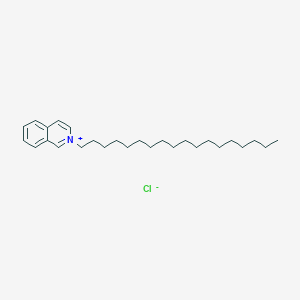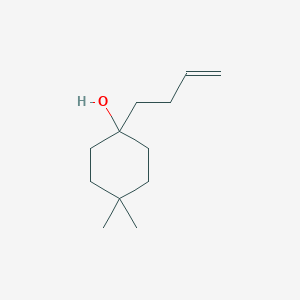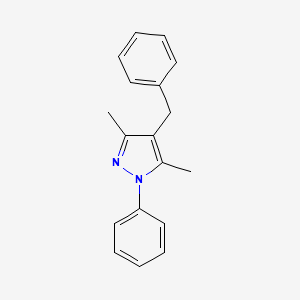![molecular formula C10H9NS B14361811 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile CAS No. 91574-66-2](/img/no-structure.png)
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is an organic compound with a unique structure that includes a nitrile group and a methylsulfanyl substituent on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile typically involves the reaction of 2-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-[2-(Methylsulfanyl)quinolin-3-yl]-2-phenylprop-2-enenitrile: Similar structure but with a quinoline ring instead of a phenyl ring.
3-(4-(Methylsulfonyl)phenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Contains sulfonyl groups instead of a methylsulfanyl group.
Uniqueness
3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methylsulfanyl group can undergo various transformations, making it a versatile intermediate in organic synthesis.
Propiedades
| 91574-66-2 | |
Fórmula molecular |
C10H9NS |
Peso molecular |
175.25 g/mol |
Nombre IUPAC |
3-(2-methylsulfanylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H9NS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-7H,1H3 |
Clave InChI |
OMIBELVNZGSBJL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(4-Methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B14361745.png)

![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)

![N-[4-(Diphenylphosphorothioyl)buta-1,3-diyn-1-yl]-N-methylaniline](/img/structure/B14361812.png)


